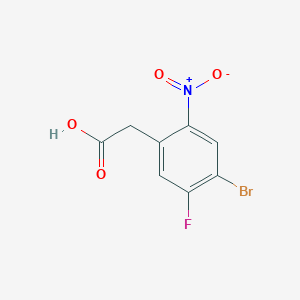

4-Bromo-5-fluoro-2-nitrophenylacetic acid

Description

Retrosynthetic Analysis and Key Disconnections for 4-Bromo-5-fluoro-2-nitrophenylacetic Acid

A retrosynthetic analysis of this compound suggests several possible disconnections. A primary disconnection can be made at the C-N bond, removing the nitro group to simplify the molecule to 4-bromo-5-fluorophenylacetic acid. This approach places the challenging nitration step at the end of the synthesis.

Another key disconnection is at the C-Br or C-F bonds, which would lead to precursors such as 5-fluoro-2-nitrophenylacetic acid or 4-bromo-2-nitrophenylacetic acid, respectively. The choice between these pathways depends on the relative ease and regioselectivity of introducing either the bromine or fluorine atom in the presence of the other substituents.

Finally, the acetic acid side chain can be disconnected from the aromatic ring, leading to a substituted toluene (B28343) derivative. This approach would involve the oxidation of the methyl group or a multi-step conversion to the acetic acid moiety. A plausible retrosynthetic pathway is outlined below:

Table 1: Retrosynthetic Pathway

| Retrosynthetic Step | Intermediate | Precursor |

| Nitration | This compound | 4-Bromo-5-fluorophenylacetic acid |

| Bromination | 4-Bromo-5-fluorophenylacetic acid | 3-Fluorophenylacetic acid |

| Fluorination | 4-Bromo-5-fluorophenylacetic acid | 4-Bromophenylacetic acid |

| Side-chain formation | This compound | 4-Bromo-5-fluoro-2-nitrotoluene |

This analysis highlights the critical transformations required: halogenation (bromination and fluorination), nitration, and side-chain manipulation. The success of the synthesis hinges on the ability to control the regiochemistry of these reactions on a highly substituted aromatic ring.

Precursor Synthesis and Halogenation Strategies

The synthesis of the dihalogenated phenylacetic acid precursor is a crucial stage. This can be approached by either introducing a bromine atom onto a fluoro-substituted precursor or a fluorine atom onto a bromo-substituted precursor.

Starting with a fluoro-substituted aromatic compound, such as 3-fluorophenylacetic acid, the introduction of a bromine atom at the C4 position is required. The fluorine atom is an ortho-, para-director, but the presence of the deactivating acetic acid group complicates the regioselectivity. Direct bromination using bromine in the presence of a Lewis acid catalyst like FeBr₃ would likely lead to a mixture of isomers.

To achieve regioselectivity, a blocking group strategy might be employed. Alternatively, directed ortho-metalation could be a powerful tool. In this approach, the carboxylic acid group would direct a metalating agent (e.g., a strong lithium amide) to the ortho position (C2). Subsequent quenching with a bromine source would yield the desired 2-bromo-3-fluorophenylacetic acid, which is not the target regioisomer. Therefore, starting from 3-fluorotoluene (B1676563) and performing the bromination prior to the side-chain formation could be a more viable strategy. The fluorine atom would direct the incoming electrophile (bromine) to the para position (C4).

Recent advancements have explored the use of milder brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst to improve regioselectivity. nih.gov For instance, the use of tetrabutylammonium (B224687) tribromide (TBATB) has been shown to be effective for regioselective bromination of certain heterocyclic systems, offering a potentially milder alternative to traditional methods. nih.gov

Alternatively, the synthesis can commence with a bromo-substituted precursor, such as 4-bromophenylacetic acid. Introducing a fluorine atom at the C5 position (meta to the bromine and ortho to the acetic acid group) presents a significant challenge. Direct electrophilic fluorination is notoriously difficult and often results in low yields and poor regioselectivity.

More commonly, nucleophilic aromatic substitution (SNAr) is employed. This would require a precursor with a good leaving group (like a nitro or another halide) at the C5 position, which is not the case here.

Modern fluorination methods, such as those employing palladium catalysts, have been developed for the fluorination of aryl bromides, offering a potential route with high regioselectivity. organic-chemistry.org These methods often utilize specialized ligands and fluoride (B91410) sources.

Nitration Procedures and Control of Regioselectivity for this compound Formation

The final step in many synthetic routes is the introduction of the nitro group. The directing effects of the existing substituents (bromo, fluoro, and acetic acid) are crucial in determining the position of nitration.

The standard conditions for electrophilic aromatic nitration involve a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com This generates the highly electrophilic nitronium ion (NO₂⁺). The directing effects of the substituents on the 4-bromo-5-fluorophenylacetic acid precursor need to be considered:

Fluorine (at C5): Ortho-, para-director (activating).

Bromine (at C4): Ortho-, para-director (deactivating).

Acetic acid group (at C1): Meta-director (deactivating).

The combined effect of these groups makes the C2 position the most likely site for nitration. The activating effect of the fluorine atom at C5 directs towards its ortho positions (C4 and C6). The bromine at C4 also directs to its ortho positions (C3 and C5). The deactivating acetic acid group directs to its meta positions (C3 and C5). The C2 position is ortho to the deactivating acetic acid group, but also ortho to the bromine atom and para to the fluorine atom, making it electronically favorable for electrophilic attack.

However, the harsh conditions of mixed acid nitration can lead to side reactions, such as oxidation of the acetic acid side chain or the formation of dinitro products. sciencemadness.org Careful control of reaction temperature and the stoichiometry of the nitrating agent is essential.

To circumvent the challenges of traditional nitration, milder and more selective methods can be considered. The use of nitrating agents like acetyl nitrate (B79036) or nitronium tetrafluoroborate (B81430) can sometimes offer better control.

Another strategy involves a directed nitration approach. For instance, if a suitable directing group is present on the ring, it can be used to selectively introduce the nitro group at the desired position before being removed or converted into the acetic acid side chain.

For example, starting with a precursor like 4-bromo-5-fluoro-2-aminotoluene, the amino group could be protected, followed by nitration. The directing effect of the protected amino group would strongly favor nitration at the desired position. Subsequent deprotection and conversion of the methyl group to the acetic acid would complete the synthesis. While this adds steps, it can provide a more controlled and higher-yielding route to the final product.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-5-fluoro-2-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO4/c9-5-3-7(11(14)15)4(1-6(5)10)2-8(12)13/h1,3H,2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVOQYTWDUVOFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 5 Fluoro 2 Nitrophenylacetic Acid

Carbon-Carbon Bond Formation at the Benzylic Position

The formation of the acetic acid moiety at the benzylic position of the substituted nitrotoluene is a critical step in the synthesis of 4-bromo-5-fluoro-2-nitrophenylacetic acid. This transformation can be achieved through several strategic approaches, including the carboxylation of benzylic anions and rearrangement reactions.

A prominent method for the synthesis of phenylacetic acids involves the formation of a benzylic anion followed by carboxylation. This approach is particularly relevant for the synthesis of substituted phenylacetic acids. A related synthesis for 4-bromo-2-nitrophenylacetic acid, which provides a valuable model, starts from 4-bromo-2-nitrochlorotoluene. google.com In this process, the starting material reacts with metallic sodium in an organic solvent to generate a 4-bromo-2-nitrobenzyl sodium intermediate. This highly reactive organosodium compound can then be carboxylated.

The carboxylation is typically achieved by introducing carbon dioxide, either in gaseous form or as a solid (dry ice). google.com The nucleophilic benzyl (B1604629) anion attacks the electrophilic carbon of the CO2 molecule, leading to the formation of a sodium carboxylate salt. Subsequent acidification of the reaction mixture with a dilute acid, such as hydrochloric or sulfuric acid, protonates the carboxylate to yield the final 4-bromo-2-nitrophenylacetic acid. google.com

A plausible synthetic route for this compound would start from 1-bromo-2-(chloromethyl)-4-fluoro-5-nitrobenzene. The reaction would proceed via the formation of a benzylic anion, followed by carboxylation.

Table 1: Reaction Parameters for the Carboxylation of a Benzylic Anion

| Parameter | Condition |

|---|---|

| Starting Material | 1-bromo-2-(chloromethyl)-4-fluoro-5-nitrobenzene |

| Reagent | Sodium metal |

| Carboxylating Agent | Carbon Dioxide (gas or solid) |

| Solvent | Anhydrous ether (e.g., THF, Diethyl ether) |

| Temperature | 0-25°C |

Rearrangement reactions offer an alternative pathway to the phenylacetic acid structure. One such classical method is the Willgerodt-Kindler reaction. researchgate.net This reaction typically converts an aryl alkyl ketone to a terminal amide or thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. researchgate.net For the synthesis of this compound, a potential starting material would be 2-acetyl-5-bromo-4-fluoro-1-nitrobenzene.

In the Willgerodt-Kindler reaction, the ketone is treated with elemental sulfur and an amine, such as morpholine, at elevated temperatures. researchgate.net This process involves a complex mechanism that is believed to proceed through a series of intermediates, ultimately leading to the migration of the carbonyl group to the terminal position of the alkyl chain. The resulting thioamide can then be hydrolyzed under acidic or basic conditions to afford the desired phenylacetic acid.

Another potential rearrangement strategy is the Darzens condensation. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). wikipedia.orgresearchgate.netorganicreactions.org Hydrolysis of the glycidic ester can lead to decarboxylation and rearrangement to form a carbonyl compound. wikipedia.org While not a direct route to the phenylacetic acid, it represents a powerful tool for carbon-carbon bond formation and subsequent functional group manipulation that could be adapted for this synthesis.

Optimisation of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of this compound is paramount for its industrial application. The optimization of reaction conditions is a multi-faceted process that requires careful consideration of several parameters.

For the carboxylation of the benzylic anion, the reaction temperature is a critical factor. The formation of the organosodium intermediate is often exothermic and may require cooling to prevent side reactions. The subsequent carboxylation and rearrangement steps, however, may benefit from controlled heating to ensure complete conversion. google.com The choice of solvent is also crucial, with anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether being preferred to maintain the reactivity of the organometallic intermediate. google.com

The concentration of reagents, the rate of addition, and the reaction time are all interconnected variables that must be fine-tuned. For instance, a slow, controlled addition of the carboxylating agent can help to manage the exothermicity of the reaction and minimize the formation of byproducts.

Table 2: Optimization Parameters for Synthesis

| Parameter | Range/Options | Effect on Yield/Purity |

|---|---|---|

| Temperature | 0°C to 150°C | Controls reaction rate and selectivity. google.com |

| Solvent | Ethers, Aromatic Hydrocarbons | Influences solubility and reactivity of intermediates. |

| Reagent Molar Ratio | 1:1 to 1:5 (Substrate:Reagent) | Affects conversion rate and potential for side reactions. google.com |

Investigation of Catalyst Systems and Solvent Effects in this compound Synthesis

While the carboxylation of a pre-formed benzylic anion may not strictly require a catalyst, related transformations in phenylacetic acid synthesis can be significantly influenced by catalytic systems. For instance, in syntheses starting from benzyl cyanides, the hydrolysis step is often catalyzed by strong acids or bases. orgsyn.org

In the context of rearrangement reactions like the Willgerodt-Kindler reaction, the choice of amine and the use of phase-transfer catalysts can have a profound impact on the reaction efficiency. The solvent plays a dual role in these reactions, not only by solubilizing the reactants but also by influencing the reaction mechanism and the stability of intermediates.

The selection of an appropriate solvent system is critical. For reactions involving highly reactive organometallic intermediates, polar aprotic solvents are often employed. In other synthetic steps, the choice of solvent will depend on the polarity of the reactants and products to facilitate both the reaction and the subsequent purification steps, such as extraction and crystallization.

Scalability and Process Considerations for Chemical Synthesis

The transition from a laboratory-scale synthesis to industrial production introduces a new set of challenges and considerations. For the synthesis of this compound, several factors must be addressed to ensure a safe, efficient, and cost-effective process.

Heat management is a primary concern, especially in reactions that are highly exothermic. The use of jacketed reactors with efficient cooling systems is essential to maintain control over the reaction temperature and prevent thermal runaways. The handling of hazardous materials, such as metallic sodium and flammable organic solvents, requires strict safety protocols and specialized equipment.

Downstream processing, including product isolation and purification, must also be scalable. Techniques such as crystallization, filtration, and drying need to be adapted for large-scale operations. The management of waste streams and the potential for solvent recycling are also important aspects of a sustainable and industrially viable chemical process.

Chemical Reactivity and Transformation Pathways of 4 Bromo 5 Fluoro 2 Nitrophenylacetic Acid

Reactivity of the Carboxylic Acid Moiety in 4-Bromo-5-fluoro-2-nitrophenylacetic Acid

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including esterification, amide bond formation, and decarboxylation. The presence of a nitro group in the ortho position and halogen atoms on the aromatic ring can modulate the reactivity of this carboxylic acid.

Esterification Reactions and Their Mechanistic Implications

The conversion of this compound to its corresponding esters can be achieved through several established methods, most notably the Fischer-Speier esterification. organic-chemistry.orgnumberanalytics.com This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.com

The mechanism of Fischer esterification proceeds through a series of equilibrium steps. masterorganicchemistry.com Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. numberanalytics.comlibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to afford the final ester product. masterorganicchemistry.commasterorganicchemistry.com To drive the equilibrium towards the product, it is common to use an excess of the alcohol or to remove water as it is formed. organic-chemistry.orglibretexts.org

Table 1: Representative Conditions for Fischer Esterification of Phenylacetic Acid Analogs

| Reactant 1 | Reactant 2 (Alcohol) | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylacetic acid | Methanol | H₂SO₄ | Methanol | Reflux | High | organic-chemistry.org |

| Phenylacetic acid | Ethanol | H₂SO₄ | Ethanol | Reflux | High | organic-chemistry.org |

| 4-Bromophenylacetic acid | Methanol | H₂SO₄ | Methanol | Reflux | Not specified | organic-chemistry.org |

This table presents generalized conditions based on reactions with similar phenylacetic acid derivatives.

Amide Formation and Peptide Coupling Analogues

Amide bond formation is a crucial transformation, and this compound can be converted to its corresponding amides by reaction with primary or secondary amines. This is typically facilitated by coupling reagents that activate the carboxylic acid. peptide.com Commonly used reagents for this purpose include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). peptide.comnih.gov

The general mechanism for EDC/HOBt mediated amide coupling involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate can then be attacked by the amine to form the amide. However, the O-acylisourea can also rearrange to a less reactive N-acylurea. The role of HOBt is to trap the O-acylisourea, forming an activated HOBt ester. nih.govluxembourg-bio.com This ester is more stable towards rearrangement but highly reactive towards aminolysis, leading to higher yields and reduced side reactions. nih.govluxembourg-bio.com For electron-deficient amines, the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often necessary to facilitate the reaction. nih.gov

The synthesis of N-substituted amides from 2-nitrophenylacetic acid has been documented in the synthesis of complex molecules, utilizing EDC and HOBt, which indicates the viability of this method for the title compound. wikipedia.org

Table 2: Typical Reagents for Amide Formation from Phenylacetic Acid Derivatives

| Carboxylic Acid | Amine | Coupling Reagent System | Base (if applicable) | Solvent | General Outcome | Reference |

| Phenylacetic Acid Derivative | Primary or Secondary Amine | EDC/HOBt | DIPEA | Acetonitrile or Dichloromethane | Good to Excellent Yield | nih.gov |

| 2-Nitrophenylacetic Acid | Various Amines | EDC/HOBt/DIPEA | DIPEA | Not specified | Successful Formation | wikipedia.org |

This table outlines common reagent systems used for the amidation of related phenylacetic acid compounds.

Decarboxylation Pathways and Mechanistic Studies

The decarboxylation of arylacetic acids, leading to the formation of toluene (B28343) derivatives, can be induced under certain conditions, although it is not as facile as with β-keto acids. youtube.com Research on the decarboxylation of aromatic carboxylic acids has shown that the reaction can be promoted by catalysts and heat. nih.gov For instance, the decarboxylation of cinnamic acid derivatives, which also possess a carboxyl group attached to an unsaturated system, can be achieved by heating in the presence of copper powder in a high-boiling solvent like quinoline. mdma.ch

More recent studies have focused on catalytic decarboxylation under milder conditions. nih.govnih.gov While specific studies on the decarboxylation of this compound are not prevalent, the general principles suggest that the stability of the potential carbanion intermediate formed upon CO₂ loss would be a key factor. The electron-withdrawing nitro group at the ortho position could potentially stabilize such an intermediate, possibly facilitating decarboxylation under specific catalytic conditions.

Transformations of the Nitro Group in this compound

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amine. wikipedia.org

Selective Reduction to the Amine Functionality

The selective reduction of the aromatic nitro group in this compound to the corresponding amine, yielding 2-amino-4-bromo-5-fluorophenylacetic acid, is a key transformation. This must be done chemoselectively to avoid reduction of the carboxylic acid and dehalogenation.

Several methods are available for the reduction of aromatic nitro groups in the presence of other sensitive functionalities. stackexchange.com Catalytic hydrogenation is a common method, often employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). google.comyoutube.comrsc.org The reaction is typically carried out under an atmosphere of hydrogen gas. youtube.com The presence of halogens on the aromatic ring can sometimes lead to hydrodehalogenation as a side reaction, so careful selection of the catalyst and reaction conditions is crucial.

Another widely used method for the selective reduction of nitroarenes is the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). stackexchange.com The Sn/HCl system is known for its high chemoselectivity for the nitro group. stackexchange.com

The synthesis of fluorinated phenylalanine derivatives has been reported via the reduction of a nitro group on a substituted phenyl ring, highlighting the applicability of these reduction methods in complex molecules. sigmaaldrich.com

Table 3: Common Reagents for Selective Nitro Group Reduction

| Substrate Type | Reagent System | Solvent | General Outcome | Reference |

| Aromatic Nitro Compound | H₂/Pd/C | Methanol or Ethanol | High yield of amine | rsc.org |

| Aromatic Nitro Compound | Sn/HCl | Ethanol | Selective reduction to amine | stackexchange.com |

| Halogenated Nitroaromatic | Catalytic Hydrogenation | Not specified | Amine formation, potential for dehalogenation | google.com |

This table provides an overview of common methods for the selective reduction of aromatic nitro groups.

Other Nitro Group Transformations (e.g., condensation reactions)

Beyond reduction, the nitro group can participate in other transformations. For example, the nitro group can activate the aromatic ring for nucleophilic aromatic substitution, although this is less common for this specific substitution pattern.

Condensation reactions involving the nitro group are also known. While specific examples for this compound are not detailed in the literature, related nitro compounds can undergo condensation with various reagents. For instance, nitroarenes can react with aldehydes or ketones under specific basic conditions.

Furthermore, partial reduction of the nitro group can lead to other functionalities such as nitroso or hydroxylamino compounds. These intermediates can then be used in subsequent reactions to form a variety of nitrogen-containing heterocycles. wikipedia.org

Reactivity of Halogen Substituents (Bromine and Fluorine)

The benzene (B151609) ring of this compound is substituted with both bromine and fluorine atoms. Their reactivity is significantly influenced by the presence of the ortho/para-directing nitro group, which strongly activates the ring towards nucleophilic attack and dictates the regioselectivity of metal-catalyzed reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing potent electron-withdrawing groups. libretexts.org The nitro group in the ortho position to the fluorine and para position to the bromine drastically lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. This reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the halide leaving group. libretexts.org

In this compound, both halogens are activated towards SNAr. Generally, in SNAr reactions, the rate of displacement follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom, making the carbon to which it is attached more electrophilic. Therefore, selective substitution of the fluorine atom is typically expected under controlled conditions.

The reaction is facilitated by a variety of nucleophiles. The presence of the nitro group is critical; it stabilizes the negative charge of the Meisenheimer intermediate through resonance, which is a requirement for this reaction to proceed. libretexts.orgyoutube.com Studies on similarly activated nitroaromatic compounds show that reactions with amines, alkoxides, and thiolates proceed efficiently. nih.govnih.gov

| Nucleophile | Reagent Example | Expected Major Product (Substitution at C-F) |

|---|---|---|

| Amine | Pyrrolidine | 4-Bromo-2-nitro-5-(pyrrolidin-1-yl)phenylacetic acid |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 4-Bromo-5-methoxy-2-nitrophenylacetic acid |

| Thiolate | Sodium thiophenoxide (NaSPh) | 4-Bromo-2-nitro-5-(phenylthio)phenylacetic acid |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

In contrast to SNAr reactions, the reactivity order of halogens in palladium-catalyzed cross-coupling reactions is typically I > Br > Cl >> F. beilstein-journals.org This is due to the difference in bond dissociation energies and the mechanism of oxidative addition to the palladium(0) catalyst. Consequently, the carbon-bromine bond in this compound is the primary site for these transformations, while the carbon-fluorine bond remains intact. This differential reactivity allows for selective functionalization. beilstein-journals.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is a versatile method for forming carbon-carbon bonds. The reaction of this compound with an arylboronic acid would selectively yield a biaryl product. arkat-usa.orgresearchgate.net

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene under the influence of a palladium catalyst and a base. rug.nlresearchgate.net This would result in the formation of a substituted alkene, where the double bond is attached at the C4 position of the phenylacetic acid derivative.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org This method allows for the introduction of an alkynyl group at the C4 position, which is a valuable transformation for creating rigid, conjugated systems. nih.govresearchgate.net

| Reaction Name | Coupling Partner | Typical Catalyst System | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Fluoro-2-nitro-4-phenylphenylacetic acid |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | (E)-5-Fluoro-2-nitro-4-styrylphenylacetic acid |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 5-Fluoro-2-nitro-4-(phenylethynyl)phenylacetic acid |

Reactions at the Benzylic Carbon in this compound

The benzylic carbon, the methylene (B1212753) (-CH₂-) group of the acetic acid side chain, is activated by the adjacent aromatic ring, making it susceptible to both oxidation and functionalization reactions. khanacademy.org

Oxidation and Reduction of the Benzylic Position

The benzylic C-H bonds are weaker than typical sp³ C-H bonds, allowing for selective oxidation. Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic methylene group. masterorganicchemistry.com In this case, oxidation would lead to the formation of a ketone, yielding 4-bromo-5-fluoro-2-nitrophenylglyoxylic acid. This transformation converts the alkyl side chain into a keto-acid functionality. masterorganicchemistry.com

Reduction of the benzylic position is less straightforward. Strong reducing agents would likely reduce the nitro group preferentially. Selective reduction of the carboxylic acid to an alcohol while leaving the benzylic CH₂ and nitro group intact would require specific reagents like borane (B79455) (BH₃). Complete reduction of the benzylic methylene group is not a typical transformation under standard conditions.

Alpha-Functionalisation of the Acetic Acid Side Chain

The protons on the carbon alpha to the carboxyl group (the benzylic position) are acidic due to stabilization of the resulting conjugate base (enolate) by both the adjacent carboxyl group and the aromatic ring. This acidity allows for deprotonation with a suitable base to form an enolate, which can then be reacted with various electrophiles.

A relevant synthetic pathway is demonstrated in a patent for the synthesis of 4-bromo-2-nitrophenylacetic acid, which involves the formation of a 4-bromo-2-nitrobenzyl sodium intermediate followed by carboxylation with carbon dioxide. google.com This illustrates the feasibility of generating a nucleophilic center at the benzylic carbon. This enolate intermediate can theoretically undergo reactions such as alkylation or aldol (B89426) condensation, allowing for the extension of the side chain.

Influence of Aromatic Substituents on Reaction Kinetics and Thermodynamics

The reactivity of this compound is a direct consequence of the electronic effects of its substituents. Understanding these effects is crucial for predicting reaction outcomes and rates.

Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both induction (-I) and resonance (-M). Its presence is paramount for the feasibility of SNAr reactions, as it stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy. youtube.commdpi.com In electrophilic aromatic substitution (which is not favored on this electron-deficient ring), it acts as a strong deactivator and a meta-director. For cross-coupling reactions, its electron-withdrawing nature can accelerate the rate-determining oxidative addition step. researchgate.net

Acetic Acid Side Chain (-CH₂COOH): This group is electron-withdrawing through induction (-I) and deactivating towards electrophilic substitution, directing incoming electrophiles to the meta position (relative to itself). Its primary influence is on the reactions of the side chain itself, such as the alpha-functionalization discussed previously.

The interplay of these substituents dictates the molecule's chemical behavior. For instance, the kinetic preference for SNAr at the C-F bond and for cross-coupling at the C-Br bond is a direct result of their differing electronic properties and roles in the respective reaction mechanisms. Thermodynamic stability is also influenced; the formation of highly conjugated products from cross-coupling reactions provides a strong thermodynamic driving force. rsc.org Studies on substituted thiophenes have shown that the transmission of substituent effects significantly impacts reaction rates, a principle that applies directly to this substituted benzene system. rsc.orgnih.gov

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

|---|---|---|---|

| -NO₂ | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strongly Deactivating |

| -F | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating |

| -Br | Withdrawing (-I) | Weakly Donating (+M) | Deactivating |

| -CH₂COOH | Withdrawing (-I) | N/A | Deactivating |

Electronic Effects (Inductive and Resonance)

The reactivity of this compound is significantly influenced by the electronic properties of its substituents: the bromo, fluoro, nitro, and carboxymethyl groups. These effects can be categorized into inductive and resonance effects, which either donate or withdraw electron density from the aromatic ring, thereby affecting its susceptibility to electrophilic and nucleophilic attack, as well as the acidity of the carboxylic acid.

The nitro group (-NO₂) is a powerful electron-withdrawing group, primarily through a strong resonance (-R) effect and a significant inductive (-I) effect. numberanalytics.comvaia.comnumberanalytics.com This is due to the high electronegativity of the nitrogen and oxygen atoms. vaia.com The nitro group strongly deactivates the benzene ring towards electrophilic aromatic substitution, making such reactions significantly slower compared to benzene. libretexts.orgmsu.edulumenlearning.com The electron density is particularly reduced at the ortho and para positions relative to the nitro group. vaia.com

The carboxymethyl group (-CH₂COOH) attached to the phenyl ring is generally considered to be weakly electron-withdrawing via an inductive effect. The carboxylic acid functional group itself is deactivating. libretexts.org

The cumulative effect of these substituents on this compound is a heavily deactivated aromatic ring. The strong electron-withdrawing nature of the nitro group, reinforced by the inductive effects of the halogens and the carboxymethyl group, makes electrophilic substitution reactions challenging. Conversely, the presence of the strong electron-withdrawing nitro group can make the aromatic ring more susceptible to nucleophilic aromatic substitution, where a nucleophile replaces a leaving group (like the bromo or fluoro substituent), particularly when the leaving group is ortho or para to the nitro group. numberanalytics.comnumberanalytics.com

The acidity of the carboxylic acid is also enhanced by the presence of these electron-withdrawing groups. The inductive effects of the ortho-nitro and the halogens help to stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the phenylacetic acid derivative compared to unsubstituted phenylacetic acid.

Steric Hindrance and Conformational Effects

Steric hindrance and conformational effects also play a crucial role in the reactivity of this compound. These effects arise from the spatial arrangement of the atoms and groups within the molecule and can influence the accessibility of reactive sites.

The substituents on the benzene ring, particularly the bromo and nitro groups at positions 4 and 2 respectively, and the carboxymethyl group at position 1, create a crowded environment. The nitro group at the ortho position to the carboxymethyl group can cause significant steric hindrance. researchgate.net This steric crowding can hinder the approach of reactants to the carboxylic acid group, potentially affecting its esterification or amidation reactions.

Furthermore, the rotation of the carboxymethyl group and the nitro group around their bonds to the aromatic ring can be restricted. The conformation of the molecule, specifically the dihedral angle between the plane of the carboxylic acid group and the plane of the aromatic ring, will be influenced by the steric repulsion from the ortho-nitro group. uky.edu This can impact the conjugation of the carboxyl group with the aromatic ring, although this effect is less pronounced for a phenylacetic acid compared to a benzoic acid due to the intervening methylene group.

In reactions involving the aromatic ring, such as nucleophilic aromatic substitution, the steric bulk of the substituents can influence the regioselectivity. For instance, attack at a position flanked by large groups may be disfavored. jove.com The presence of multiple substituents also limits the number of available positions for substitution.

Synthesis and Characterisation of Derivatives and Analogues of 4 Bromo 5 Fluoro 2 Nitrophenylacetic Acid

Design Principles for Structurally Modified Analogues

The design of analogues of 4-bromo-5-fluoro-2-nitrophenylacetic acid is guided by established principles of medicinal chemistry and materials science. The core structure, a substituted phenylacetic acid, is a common motif in pharmacologically active compounds. nih.govwikipedia.org Modifications are typically aimed at altering properties such as potency, selectivity, and pharmacokinetic profiles. nih.gov

Key design strategies include:

Modulation of Acidity and Polarity : The carboxylic acid group is a primary site for modification. Conversion to esters, amides, or other bioisosteres can modulate the compound's pKa, lipophilicity, and ability to form hydrogen bonds. nih.govlibretexts.org This is crucial for influencing how the molecule interacts with biological targets and membranes.

Introduction of Diverse Functional Groups : The aromatic ring provides a platform for introducing a variety of substituents. The existing bromo and fluoro groups serve as handles for further chemical transformations. The strong electron-withdrawing nature of the nitro group activates the phenyl ring, influencing its reactivity and electronic properties. nih.gov

Exploration of Conformational Space : Alterations at the benzylic position can introduce steric bulk or new interaction points, which can lock the molecule into a specific conformation or provide additional binding interactions with a target protein. nih.gov

Bioisosteric Replacement : Replacing the carboxylic acid with other acidic functional groups, such as tetrazoles or hydroxamic acids, can lead to analogues with similar biological activity but different physicochemical properties.

**4.2. Synthetic Routes to Diverse Derivative Libraries

The generation of a diverse library of derivatives from this compound leverages the distinct reactivity of its functional groups. The synthetic strategy often begins with the parent compound, which can be synthesized from precursors like 4-bromo-5-fluoro-2-nitrotoluene. sigmaaldrich.com

The carboxylic acid is readily converted into a variety of other functional groups, a cornerstone of derivative synthesis. libretexts.org

Esterification : Reaction with various alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents yields the corresponding esters. This modification is fundamental for tuning lipophilicity.

Amidation : Treatment with amines using peptide coupling reagents (e.g., DCC, EDC) or after conversion to a more reactive acyl chloride provides a diverse range of amides. This introduces new hydrogen bonding capabilities and structural diversity.

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol, which can then be used in further synthetic transformations.

These reactions are generally high-yielding and allow for the introduction of a wide array of R-groups, as illustrated in the table below.

| Derivative Type | Reagents | Product Structure |

| Methyl Ester | Methanol, H₂SO₄ | |

| Ethylamide | Ethylamine, DCC | |

| Benzyl (B1604629) Ester | Benzyl alcohol, H₂SO₄ |

Table 1: Examples of Carboxylic Acid Moiety Modifications.

The nitro group is a versatile functional handle that can be transformed into several other groups, significantly altering the electronic properties of the aromatic ring. researchgate.net

Reduction to Amine : The most common transformation is the reduction of the nitro group to an aniline (B41778) derivative. This is typically achieved using reducing agents like tin(II) chloride (SnCl₂), iron powder in acidic media, or catalytic hydrogenation (e.g., H₂, Pd/C). google.com The resulting amino group is a key building block for further functionalization.

Further Amine Reactions : The newly formed aniline can undergo a plethora of reactions:

Acylation/Sulfonylation : Reaction with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.

Diazotization : Conversion to a diazonium salt, which can then be substituted in Sandmeyer-type reactions to introduce groups like -OH, -CN, or other halogens. nih.gov

| Starting Material | Reagents | Product |

| This compound | 1. SnCl₂, HCl 2. Acetyl Chloride | 2-Acetamido-4-bromo-5-fluorophenylacetic acid |

| This compound | 1. Fe, HCl 2. Benzenesulfonyl chloride | 4-Bromo-5-fluoro-2-(phenylsulfonamido)phenylacetic acid |

Table 2: Examples of Nitro Group Transformations and Subsequent Reactions.

The bromine atom on the aromatic ring is an ideal site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com These reactions are powerful tools for building molecular complexity.

Suzuki-Miyaura Coupling : Reaction with boronic acids or esters introduces new aryl or vinyl substituents. inventivapharma.com This is a robust method for creating biaryl structures.

Buchwald-Hartwig Amination : Coupling with amines (primary or secondary) to form N-aryl products. nih.gov

Sonogashira Coupling : Reaction with terminal alkynes to introduce alkynyl moieties.

Stille Coupling : Coupling with organostannanes, which can introduce a wide variety of carbon-based fragments. rsc.org

These reactions have greatly expanded the ability to create diverse libraries from halogenated precursors. rsc.org It is also noteworthy that under certain conditions, the nitro group itself can act as a leaving group in some cross-coupling reactions, offering an alternative to halogen-based strategies. nih.gov

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Phenyl-substituted derivative |

| Buchwald-Hartwig | Piperidine | Pd₂(dba)₃, BINAP | Piperidinyl-substituted derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Phenylethynyl-substituted derivative |

Table 3: Common Cross-Coupling Reactions on the Aryl Bromide.

The α-carbon of the phenylacetic acid moiety can also be functionalized, typically via the formation of an enolate. libretexts.org

Alkylation : Deprotonation with a strong base like lithium diisopropylamide (LDA) followed by reaction with an alkyl halide can introduce substituents at the benzylic position.

Halogenation : The Hell-Volhardt-Zelinski reaction allows for the selective α-bromination of the carboxylic acid using PBr₃ and Br₂. libretexts.org This introduces a new reactive handle for subsequent nucleophilic substitution.

These modifications directly impact the linker region of the molecule, which can be critical for orienting the terminal functional groups.

Advanced Spectroscopic Methods for Structural Elucidation of Complex Derivatives

The characterization of novel derivatives of this compound relies on a suite of advanced spectroscopic techniques to confirm their structures unequivocally.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : Provides information about the number, environment, and connectivity of protons. Chemical shifts and coupling constants are crucial for determining the substitution pattern on the aromatic ring and confirming modifications at the carboxylic acid or benzylic positions. google.com

¹³C NMR : Complements ¹H NMR by providing a spectrum of the carbon backbone, confirming the presence of key functional groups (e.g., carbonyl carbon ~170-180 ppm).

¹⁹F NMR : Essential for derivatives containing fluorine. The chemical shift and coupling to adjacent protons (¹H) or carbons (¹³C) confirms the position of the fluorine atom on the aromatic ring.

2D NMR (COSY, HSQC, HMBC) : These techniques are indispensable for complex structures, allowing for the definitive assignment of protons and carbons by revealing through-bond (COSY) and through-space (NOESY) correlations, as well as multi-bond correlations (HMBC) which connect different parts of the molecule.

Mass Spectrometry (MS) :

High-Resolution Mass Spectrometry (HRMS) : Provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the synthesized compound, which is a critical piece of evidence for its identity.

Tandem MS (MS/MS) : Fragmentation patterns can provide structural information, helping to piece together the different components of the molecule, especially after derivatization.

Infrared (IR) Spectroscopy : Used to identify the presence of key functional groups. For example, a strong absorption around 1700 cm⁻¹ is characteristic of the carboxylic acid's C=O stretch, while the N-O stretches of the nitro group appear around 1530 and 1350 cm⁻¹. Changes in these bands confirm the success of transformations at these sites.

X-ray Crystallography : When a suitable single crystal can be grown, X-ray crystallography provides unambiguous proof of structure, including the absolute stereochemistry if the molecule is chiral. It offers precise bond lengths, bond angles, and conformational information. nih.gov

Together, these methods provide the comprehensive data necessary to fully characterize the complex and diverse derivatives that can be synthesized from the this compound scaffold. nih.gov

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules. For derivatives of this compound, techniques such as 1H-1H COSY, HSQC, and HMBC are crucial for assigning the proton and carbon signals, especially in a densely substituted aromatic ring.

The 1H NMR spectrum of the parent acid would typically show two aromatic doublets, corresponding to the two protons on the phenyl ring. The methylene (B1212753) protons of the acetic acid side chain would appear as a singlet. Upon derivatization, for instance, to form esters or amides, the chemical shifts of the methylene protons and the aromatic protons can be expected to change, providing evidence of successful transformation.

In 13C NMR spectra, the signals for the carboxyl carbon, the methylene carbon, and the aromatic carbons can be identified. The substitution pattern on the aromatic ring significantly influences the chemical shifts of the aromatic carbons. Two-dimensional NMR techniques are particularly useful in correlating the proton and carbon signals. For example, an HSQC (Heteronuclear Single Quantum Coherence) spectrum would directly link each proton to its attached carbon atom. An HMBC (Heteronuclear Multiple Bond Correlation) spectrum would reveal longer-range couplings (typically 2-3 bonds), which is instrumental in confirming the connectivity of the molecule, including the position of the substituents on the aromatic ring.

For fluorinated compounds, 19F NMR provides additional valuable information. The chemical shift of the fluorine atom and its coupling constants with neighboring protons (nJHF) and carbons (nJCF) can further confirm the substitution pattern.

Table 1: Representative 1H and 13C NMR Data for a Hypothetical Derivative: Methyl 4-bromo-5-fluoro-2-nitrophenylacetate

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Key HMBC Correlations (1H to 13C) |

| H-3 | 8.15 (d, J=7.5 Hz) | 125.0 | C-1, C-2, C-4, C-5 |

| H-6 | 7.50 (d, J=9.0 Hz) | 118.0 (d, J=25 Hz) | C-1, C-2, C-4, C-5 |

| -CH2- | 4.10 (s) | 40.0 | C=O, C-1 |

| -OCH3 | 3.75 (s) | 52.5 | C=O |

| C-1 | - | 135.0 | - |

| C-2 | - | 148.0 | - |

| C-4 | - | 115.0 (d, J=5 Hz) | - |

| C-5 | - | 158.0 (d, J=250 Hz) | - |

| C=O | - | 170.0 | - |

Note: The data presented in this table is hypothetical and serves as a representative example of the type of information obtained from multi-dimensional NMR analysis. Actual chemical shifts and coupling constants would need to be determined experimentally.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. For derivatives of this compound, HRMS is essential to verify the successful incorporation of various functionalities.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. In the mass spectrum of a typical derivative, the molecular ion peak [M]+ would be observed, and its high-resolution measurement would confirm the molecular formula. The presence of bromine is often indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]+ and [M+2]+).

Common fragmentation pathways for nitrophenylacetic acid derivatives include the loss of the carboxylic acid group or its ester/amide equivalent, as well as the loss of the nitro group. For instance, the loss of a COOH group results in a fragment with a mass of M-45. The loss of the NO2 group leads to a fragment at M-46. libretexts.orgnih.gov The fragmentation of the aromatic ring itself can also provide clues about the substitution pattern. The analysis of these fragmentation patterns, in conjunction with the accurate mass measurements of the fragments, allows for a detailed structural characterization of the synthesized derivatives.

Table 2: Expected High-Resolution Mass Spectrometry Data for a Hypothetical Derivative: 4-Bromo-5-fluoro-2-nitrophenylacetamide

| Ion | Calculated m/z | Observed m/z | Fragmentation |

| [M]+ | 277.9628 | 277.9625 | Molecular Ion |

| [M+2]+ | 279.9607 | 279.9604 | Isotopic peak for Bromine |

| [M-NH2]+ | 261.9472 | 261.9470 | Loss of amine radical |

| [M-NO2]+ | 231.9679 | 231.9677 | Loss of nitro group |

| [M-CONH2]+ | 233.9318 | 233.9315 | Loss of acetamide (B32628) group |

Note: The data in this table is illustrative. Actual HRMS results would provide precise mass measurements to confirm the elemental compositions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a fundamental technique for the identification of functional groups within a molecule. thermofisher.com These techniques are complementary and can be used to monitor the progress of a reaction by observing the appearance or disappearance of characteristic vibrational bands.

For derivatives of this compound, FT-IR spectroscopy is particularly useful for identifying the carbonyl stretching vibration (νC=O) of the carboxylic acid, ester, or amide group, which typically appears in the region of 1680-1750 cm-1. The O-H stretch of the carboxylic acid group is a broad band usually found between 2500 and 3300 cm-1. The asymmetric and symmetric stretching vibrations of the nitro group (νNO2) are expected to appear around 1530 cm-1 and 1350 cm-1, respectively. The C-F and C-Br stretching vibrations would be observed in the fingerprint region of the spectrum.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, aromatic ring vibrations are often more intense. The symmetric stretch of the nitro group is typically strong in the Raman spectrum. The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule.

Table 3: Characteristic Vibrational Frequencies for Derivatives of this compound

| Functional Group | FT-IR Frequency (cm-1) | Raman Frequency (cm-1) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | - |

| C-H (Aromatic) | 3100-3000 | 3100-3000 |

| C=O (Carboxylic Acid/Ester/Amide) | 1750-1680 | 1750-1680 |

| C=C (Aromatic) | 1600-1450 | 1600-1450 |

| NO2 (Asymmetric Stretch) | ~1530 | ~1530 |

| NO2 (Symmetric Stretch) | ~1350 | ~1350 |

| C-F Stretch | 1250-1000 | 1250-1000 |

| C-Br Stretch | 700-500 | 700-500 |

Note: The frequencies are approximate and can vary depending on the specific molecular environment and physical state of the sample.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis of Derivatives

In cases where chiral derivatives are synthesized, X-ray crystallography can be used to determine the absolute stereochemistry. The analysis of the crystal packing reveals intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking, which govern the supramolecular architecture of the solid.

For example, the crystal structure of a derivative would reveal the planarity of the phenyl ring and the nitro group. The torsion angle between the plane of the carboxylic acid group and the plane of the aromatic ring is a key conformational parameter. Intermolecular hydrogen bonds involving the carboxylic acid or amide functionalities are expected to play a significant role in the crystal packing.

Table 4: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.5 |

| Volume (Å3) | 975.0 |

| Z | 4 |

| Density (calculated) (g/cm3) | 1.95 |

| Key Intermolecular Interactions | Hydrogen bonding (O-H···O), Halogen bonding (C-Br···O) |

Note: This data is purely illustrative. Actual crystallographic parameters must be determined through single-crystal X-ray diffraction analysis.

Applications of 4 Bromo 5 Fluoro 2 Nitrophenylacetic Acid in Chemical Synthesis and Materials Science

Role as a Key Synthetic Building Block for Complex Organic Scaffolds

There is a lack of specific examples in the scientific literature detailing the use of 4-bromo-5-fluoro-2-nitrophenylacetic acid as a key starting material for the synthesis of complex organic scaffolds. While related compounds, such as (4-bromo-2-nitrophenyl)acetic acid and 4-chloro-2-fluoro-5-nitrobenzoic acid, have been utilized as building blocks in the synthesis of heterocycles, no such specific applications have been reported for this compound. The potential for this compound to serve in this capacity is inferred from the reactivity of its functional groups, but concrete examples of its successful application are not available.

Precursor in the Synthesis of Non-Biological Polymeric Materials

No information could be found in the available literature regarding the use of this compound as a precursor in the synthesis of non-biological polymeric materials. While some related nitro-aromatic compounds have found applications in the development of specialty polymers, the specific contribution of this compound to this field is not documented.

Integration into Multi-Component Reactions for Diverse Chemical Libraries

There are no documented examples of this compound being integrated into multi-component reactions (MCRs) for the generation of diverse chemical libraries. MCRs are a powerful tool in medicinal chemistry and materials science for rapidly accessing a wide range of molecular scaffolds, but the participation of this specific compound in such reactions has not been reported.

Applications in Advanced Chemical Research (e.g., fluorescent probes, photoresponsive materials, excluding biological/medical applications)

Specific applications of this compound in advanced chemical research, such as in the development of fluorescent probes or photoresponsive materials for non-biological or non-medical uses, are not described in the available literature. While the synthesis of fluorescent probes from various organic molecules is a well-established field, there is no evidence to suggest that this compound has been utilized for this purpose. Similarly, its application in the creation of photoresponsive materials remains undocumented.

Future Research Directions and Unexplored Chemical Space

Emerging Synthetic Methodologies for Halogenated and Nitrated Phenylacetic Acids

The synthesis of polysubstituted aromatic compounds like 4-bromo-5-fluoro-2-nitrophenylacetic acid often involves multi-step sequences that can be challenging and inefficient. mdpi.com Future research is increasingly focused on more direct and efficient synthetic strategies.

Emerging methodologies are moving beyond traditional electrophilic aromatic substitution, which often suffers from harsh conditions and poor regioselectivity. taylorfrancis.com Key areas of development include:

Late-Stage C-H Functionalization: Transition-metal catalysis is a powerful tool for the direct introduction of functional groups onto an aromatic ring, bypassing the need for pre-functionalized starting materials. researchgate.net Research into catalysts that can selectively functionalize specific C-H bonds in the presence of multiple substituents is a significant frontier.

Enzymatic Halogenation: Flavin-dependent halogenases (FDHs) offer an environmentally benign alternative to chemical halogenation methods. researchgate.net These enzymes can exhibit remarkable regioselectivity under mild, aqueous conditions, which could be harnessed for the synthesis of specific halogenated phenylacetic acids. researchgate.net

Novel Nitration Techniques: Modern strategies for nitration aim to avoid the use of excess mineral acids, which are hazardous and create significant waste. researchgate.net Protocols using alternative nitrating agents and transition-metal-catalyzed C-H nitration are being developed to improve functional group compatibility and safety. researchgate.net

The synthesis of a related compound, 2-[(3,4,5-triphenyl)phenyl]acetic acid, highlights the challenges of poor solubility in polar media for complex aromatic structures, a factor that must be considered in developing new synthetic routes. mdpi.com

| Methodology | Advantages | Challenges | Relevant Research Areas |

| Late-Stage C-H Functionalization | High atom economy, access to novel derivatives. | Catalyst selectivity, functional group tolerance. | Transition metal catalysis, directing group development. |

| Enzymatic Halogenation | High regioselectivity, "green" reaction conditions. researchgate.net | Substrate scope, enzyme stability and availability. researchgate.net | Biocatalysis, enzyme engineering. |

| Modern Nitration | Reduced use of harsh acids, improved safety. researchgate.net | Reagent cost, scalability of new methods. | Green chemistry, catalyst development. |

Investigation of Novel Reactivity Patterns and Selectivity Challenges

The unique substitution pattern of this compound dictates a complex reactivity profile. The strong electron-withdrawing nature of the nitro group significantly influences the electron density of the aromatic ring, activating it for certain reactions while deactivating it for others. researchgate.net

Future investigations will likely focus on:

Nucleophilic Aromatic Substitution (SNAr): The nitro group, along with the halogens, activates the ring towards nucleophilic attack. The relative lability of the bromine versus the fluorine atom in SNAr reactions is a key question. Understanding the factors that control this selectivity (e.g., choice of nucleophile, solvent, temperature) is crucial for synthetic applications.

Cross-Coupling Reactions: The bromo-substituent is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-based substituents. A major challenge is achieving selective reaction at the C-Br bond without affecting the other functional groups.

Reduction of the Nitro Group: The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast chemical space for further derivatization, such as diazotization or amide coupling. rsc.org Developing selective reduction methods that are compatible with the halogen and carboxylic acid functionalities is an important research goal. rsc.org The resulting aminophenylacetic acid derivatives are valuable in medicinal chemistry. rsc.org

Exploration of Supramolecular Assembly and Crystal Engineering of this compound Derivatives

The various functional groups on the molecule are capable of participating in a range of non-covalent interactions, making its derivatives excellent candidates for crystal engineering and the construction of supramolecular assemblies. mdpi.com

Key interactions and future research directions include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust dimers or extended chains.

Halogen Bonding: Both the bromine and fluorine atoms can act as halogen bond donors, interacting with Lewis basic sites like the oxygen atoms of the nitro or carboxyl groups. researchgate.net Halogen bonding is highly directional, making it a powerful tool for controlling the architecture of solid-state structures. researchgate.net The formation of 2D supramolecular organic frameworks (SOFs) can be directed by the interplay of hydrogen and halogen bonds. mdpi.com

π-π Stacking: The electron-deficient aromatic ring can participate in π-π stacking interactions with electron-rich aromatic systems, further stabilizing supramolecular structures. rsc.org

By systematically modifying the molecule and studying the resulting crystal structures, researchers can develop a deeper understanding of the interplay of these forces. This knowledge can be used to design materials with specific topologies and properties, such as porous frameworks for gas storage or separation. mdpi.com

| Non-Covalent Interaction | Potential Role in Assembly | Research Focus |

| Hydrogen Bonding | Formation of dimers, chains, and sheets. | Directing primary structural motifs. |

| Halogen Bonding | Directional control of crystal packing, formation of 2D and 3D networks. mdpi.comresearchgate.net | Tuning interaction strength (Br vs. F), competition with hydrogen bonds. |

| π-π Stacking | Stabilization of layered structures. rsc.org | Modulating electronic properties of the assembly. |

Advancements in Computational Chemistry for Predictive Modelling

Computational chemistry is becoming an indispensable tool for accelerating chemical research, moving from a descriptive to a predictive science. arxiv.org For a molecule like this compound, computational methods can provide invaluable insights.

Future applications in this area include:

Predicting Reactivity and Selectivity: Quantum mechanical calculations can model reaction pathways and transition states to predict the most likely sites for nucleophilic attack or the relative activation barriers for different cross-coupling reactions.

Simulating Supramolecular Assembly: Molecular dynamics and Monte Carlo simulations can be used to predict how derivatives of the molecule will self-assemble in the solid state, helping to guide the design of new crystalline materials.

Property Prediction: AI-driven and cheminformatics models can predict various physicochemical and biological properties (e.g., solubility, potential bioactivity, toxicity) for virtual libraries of derivatives, helping to prioritize synthetic targets. hitgen.com

The integration of computational modeling with experimental work creates a powerful feedback loop, where predictions guide experiments and experimental results refine the computational models, ultimately accelerating the discovery of new compounds and materials. arxiv.orghitgen.com

Potential for Sustainable Synthesis Approaches

"Green chemistry" principles are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. purkh.comjocpr.com The synthesis of complex molecules like this compound is a key area for the application of these principles.

Future research will likely focus on:

Biocatalysis: As mentioned, using enzymes like halogenases or nitroreductases can enable reactions to be performed in water at ambient temperature, significantly reducing the environmental impact. researchgate.netnih.gov

Greener Solvents: Replacing traditional volatile organic solvents with safer alternatives like water, supercritical CO₂, or bio-based solvents is a core tenet of green chemistry. jocpr.com

Catalytic Oxidative Halogenation: Using catalytic amounts of metal complexes with safe oxidants like hydrogen peroxide can replace the use of hazardous elemental halogens. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is crucial for minimizing waste. purkh.com This involves favoring addition reactions over substitution reactions and designing multi-component reactions.

By embracing these sustainable approaches, the chemical community can continue to explore the rich chemistry of this compound while minimizing the environmental footprint of the research. purkh.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.